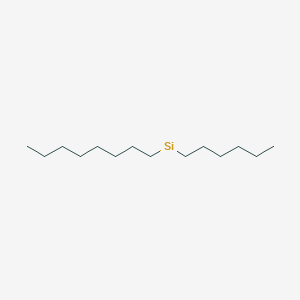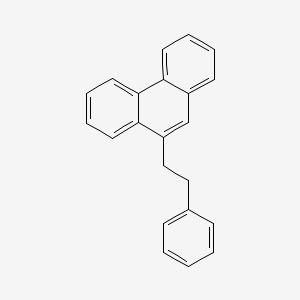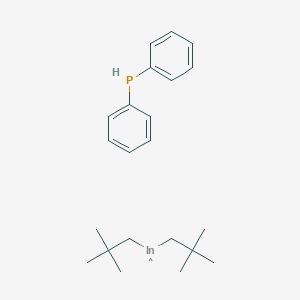
Bis(2,2-dimethylpropyl)indiganyl--diphenylphosphane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) is a complex organophosphorus compound. It is characterized by the presence of both indiganyl and diphenylphosphane groups, making it a unique ligand in coordination chemistry. This compound is often used in various catalytic processes due to its ability to form stable complexes with transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) typically involves the reaction of 2,2-dimethylpropylindiganyl with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
On an industrial scale, the production of Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The indiganyl or diphenylphosphane groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of stable metal complexes.
Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in enzymes and other catalytic systems, where the compound acts as a ligand to enhance the reactivity and selectivity of the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diphenylphosphino)phenyl ether (DPEphos): A wide bite angle diphosphine ligand used in inorganic and organometallic chemistry.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A highly selective homogeneous catalyst used for the reduction of aryl ketones, β-keto esters, and α-amino ketones.
Uniqueness
Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) is unique due to its specific combination of indiganyl and diphenylphosphane groups, which provide distinct steric and electronic properties. This uniqueness allows it to form more stable and selective complexes compared to other similar compounds, making it highly valuable in catalytic applications.
Eigenschaften
CAS-Nummer |
110138-91-5 |
|---|---|
Molekularformel |
C22H33InP |
Molekulargewicht |
443.3 g/mol |
InChI |
InChI=1S/C12H11P.2C5H11.In/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-5(2,3)4;/h1-10,13H;2*1H2,2-4H3; |
InChI-Schlüssel |
UVGRDCQUTRYKJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C[In]CC(C)(C)C.C1=CC=C(C=C1)PC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)

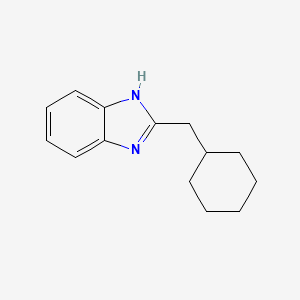

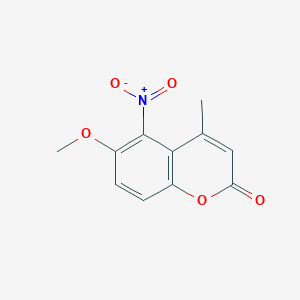
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)


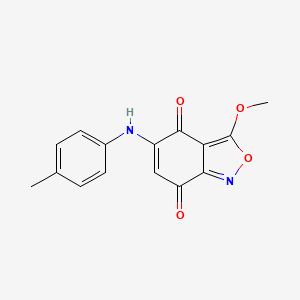
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
